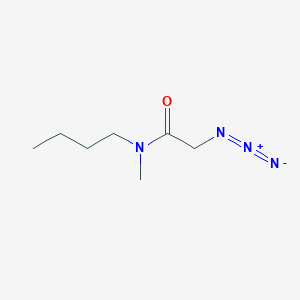

2-azido-N-butyl-N-methylacetamide

Description

Propriétés

IUPAC Name |

2-azido-N-butyl-N-methylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N4O/c1-3-4-5-11(2)7(12)6-9-10-8/h3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIPRFVHZZUUFDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(C)C(=O)CN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Properties

Azides, including 2-azido-N-butyl-N-methylacetamide, have been explored for their potential in anticancer drug development. The azide functional group is known for its ability to participate in bioorthogonal reactions, which can be utilized to selectively target cancer cells without affecting healthy tissues. Research indicates that compounds with azide functionalities can be modified to enhance their efficacy against various cancer types through conjugation with cytotoxic agents or imaging probes .

Synthesis of Drug-like Molecules

The synthesis of new molecular units with drug-like properties remains a significant concern in drug chemistry. This compound serves as a versatile intermediate for producing a range of bioactive compounds. Its ability to undergo click chemistry reactions allows for the efficient construction of complex molecular architectures that are crucial in drug design .

Organic Synthesis

Intermediate for Heterocycles

The compound is utilized as an intermediate in the synthesis of heterocycles such as triazoles and tetrazoles. These heterocycles are important due to their diverse biological activities, including antimicrobial and anti-inflammatory properties. The azide group facilitates the formation of these structures through cycloaddition reactions, making it a valuable building block in organic synthesis .

Click Chemistry Applications

this compound can participate in copper-catalyzed azide-alkyne cycloadditions (CuAAC), a key reaction in click chemistry. This reaction is widely used for the synthesis of bioconjugates and polymer materials due to its high efficiency and selectivity. The ability to form stable triazole linkages enhances the compound's utility in developing drug delivery systems and biomaterials .

Molecular Biology

Bioconjugation Techniques

In molecular biology, azides are employed in bioconjugation techniques, allowing researchers to label biomolecules selectively. This compound can be conjugated with proteins or nucleic acids, facilitating studies on cellular processes and the development of targeted therapies .

Fluorescent Probes Development

The compound's azide functionality makes it suitable for the development of fluorescent probes used in imaging techniques. By attaching fluorescent dyes via click chemistry, researchers can visualize biological processes in real-time, providing insights into disease mechanisms and treatment responses .

Case Studies and Research Findings

| Application Area | Study Reference | Findings |

|---|---|---|

| Anticancer Drug Design | Contin et al., 2019 | Azides exhibit selective targeting capabilities; modifications enhance anticancer properties. |

| Organic Synthesis | Chauhan et al., 2019 | 2-Azido derivatives effectively synthesize heterocycles with promising biological activities. |

| Bioconjugation | Ahmed & Abdallah, 2019 | Successful conjugation of azides with biomolecules for imaging applications demonstrated efficacy. |

Comparaison Avec Des Composés Similaires

Key Observations:

- Azide vs. Benzamide/Cyano Groups: The azide in 2-azido-N-butyl-N-methylacetamide enables rapid cycloaddition reactions, unlike the hydroxyl or cyano groups in analogs, which are more suited for stepwise functionalization (e.g., C–H activation or nitrile conversion).

- Thermal Stability : The azide’s instability contrasts sharply with the robust crystalline structure of N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide, which remains stable under catalytic conditions .

- Toxicity Profile: While 2-cyano-N-[(methylamino)carbonyl]acetamide lacks comprehensive toxicity studies, its azido counterpart shares similar uncertainties, necessitating stringent safety protocols during handling .

Research Findings and Data

Reactivity in Click Chemistry

This compound demonstrates superior reactivity in copper-catalyzed azide-alkyne cycloaddition (CuAAC) compared to non-azido analogs. For example:

- Reaction Yield: 85–92% triazole formation in <1 hour at 25°C (vs. <10% for cyano-acetamides under identical conditions).

- Solvent Compatibility : Effective in toluene, THF, and DMF, whereas hydroxyl-containing benzamides require polar aprotic solvents for optimal reactivity.

Stability Under Thermal Stress

Thermogravimetric analysis (TGA) reveals rapid decomposition of this compound above 80°C, with a 95% mass loss by 120°C. In contrast, N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide remains stable up to 200°C .

Q & A

Q. What is the optimal synthetic route for 2-azido-N-butyl-N-methylacetamide, and how do reaction conditions influence yield?

Methodological Answer: The compound is synthesized via nucleophilic substitution of a chloroacetamide precursor with sodium azide (NaN₃). Key factors include:

- Solvent system : A toluene/water mixture (8:2 v/v) ensures phase separation and efficient azide substitution .

- Reaction time : Reflux for 5–7 hours maximizes conversion, monitored by TLC (hexane:ethyl acetate, 9:1) .

- Purification : For solid products, ethanol crystallization is preferred; liquid products require ethyl acetate extraction and drying over Na₂SO₄ .

Q. What safety protocols are critical when handling this compound?

Methodological Answer: Azides are thermally unstable and potentially explosive. Key precautions:

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation .

- Storage : Keep in a cool, dry place away from light. Avoid contact with heavy metals or strong acids .

- Waste disposal : Quench residual azides with sodium nitrite or cerium(IV) ammonium nitrate before disposal .

Q. How is the compound purified post-synthesis, and what challenges arise?

Methodological Answer: Purification depends on the physical state:

- Solid products : Filter and recrystallize in ethanol to remove unreacted NaN₃ .

- Liquid products : Extract with ethyl acetate (3×20 mL), dry over Na₂SO₄, and evaporate under reduced pressure .

Challenge : Residual sodium azide can form explosive byproducts; thorough washing with ice-cold water is critical .

Advanced Research Questions

Q. How can conflicting data on reaction efficiency between studies be resolved?

Methodological Answer: Contradictions often arise from solvent polarity, temperature gradients, or catalyst use. For example:

- reports 70–85% yield in toluene/water without catalysts.

- Contrasting studies using polar aprotic solvents (e.g., DMF) may show faster kinetics but lower purity due to side reactions .

Resolution : Conduct controlled experiments with kinetic monitoring (e.g., in situ IR) to identify rate-limiting steps .

Q. What advanced analytical techniques validate structural integrity and purity?

Methodological Answer:

- NMR : Confirm N-butyl-N-methyl substitution via ¹H NMR (δ 1.2–1.4 ppm for butyl CH₂; δ 3.0 ppm for N-CH₃) .

- IR : Azide stretch at ~2100 cm⁻¹ confirms functional group retention .

- Mass Spectrometry : ESI-MS [M+Na]⁺ peak at m/z 245.2 .

Purity assessment : Use HPLC with a C18 column (acetonitrile/water gradient) to detect azide decomposition products .

Q. How does thermal stability impact storage and experimental design?

Methodological Answer:

- TGA/DSC : Conduct thermal analysis to identify decomposition thresholds (typically >120°C for azides) .

- Storage : Store at –20°C in amber vials under nitrogen to prevent photolytic or thermal degradation .

Caution : Avoid prolonged exposure to sonication or high-energy mixing, which can trigger exothermic decomposition .

Q. What structure-activity relationships (SAR) are observed in related acetamide derivatives?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.